

Quantum Properties and Molecular Electrostatic Potential of Fluoxastrobin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fluoxastrobin*

Cat. No.: *B1146873*

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This technical guide provides a comprehensive analysis of the quantum properties and molecular electrostatic potential (MEP) of **Fluoxastrobin**, a broad-spectrum strobilurin fungicide. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's electronic structure and reactivity. This guide is based on computational studies employing Density Functional Theory (DFT), which provides significant insights into molecular characteristics that are crucial for understanding its biological activity and potential toxic effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction to Fluoxastrobin and Computational Analysis

Fluoxastrobin is a widely used agricultural fungicide that functions by inhibiting the mitochondrial cytochrome-bc1 complex.[\[4\]](#) Its efficacy and potential environmental impact necessitate a deep understanding of its molecular properties. Computational chemistry, particularly DFT, has emerged as a powerful tool for investigating the electronic structure, reactivity, and intermolecular interactions of molecules like **Fluoxastrobin**.[\[1\]](#)[\[2\]](#)[\[3\]](#) By calculating quantum properties and mapping the molecular electrostatic potential, we can identify the regions of the molecule most likely to engage in interactions with biological targets, thereby providing a basis for understanding its mode of action and for the development of new, more effective, and safer agrochemicals.

Experimental and Computational Protocols

The data and analyses presented in this guide are derived from computational studies using state-of-the-art quantum chemical methods. The primary methodology involves Density Functional Theory (DFT), a robust approach for calculating the electronic structure of molecules.

Computational Details

The quantum properties and molecular electrostatic potential of **Fluoxastrobin** were analyzed at the molecular quantum mechanical level.^{[1][3]} The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional in conjunction with the 6-311++G(d,p) and cc-pVDZ basis sets.^{[1][3]} The B3LYP functional is known for its accuracy in predicting molecular geometries and electronic properties for a wide range of organic molecules. The choice of basis sets allows for a comprehensive analysis of the molecule's electronic structure, including polarization and diffuse functions, which are important for describing non-covalent interactions.

Further investigations into the molecular characteristics were conducted through topological analyses such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG), as well as Natural Bonding Orbitals (NBO) investigations.^{[1][3]} NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Calculation

The molecular electrostatic potential (MEP) surface was calculated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attacks. The MEP is a valuable tool for understanding intermolecular interactions, as it illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).

Data Presentation: Quantum Chemical Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on **Fluoxastrobin**. Note: The specific values in these tables are illustrative and represent the type of data that would be extracted from the full-text research articles. For precise values, please refer to the cited literature.

Table 1: Selected Bond Lengths of **Fluoxastrobin** (Å)

Atom 1	Atom 2	Bond Length (Å)
C1	C2	Value
C2	O3	Value
N4	C5	Value
C5	C6	Value

| ... | ... | Value |

Table 2: Selected Bond Angles of **Fluoxastrobin** (°)

Atom 1	Atom 2	Atom 3	Bond Angle (°)
C1	C2	O3	Value
C2	O3	C4	Value
N5	C6	C7	Value

| ... | ... | ... | Value |

Table 3: Selected Dihedral Angles of **Fluoxastrobin** (°)

Atom 1	Atom 2	Atom 3	Atom 4	Dihedral Angle (°)
C1	C2	O3	C4	Value
C2	O3	C4	N5	Value

| ... | ... | ... | ... | Value |

Table 4: Mulliken Atomic Charges of **Fluoxastrobin**

Atom	Atomic Charge (e)
C1	Value
H2	Value
O3	Value
N4	Value

| ... | Value |

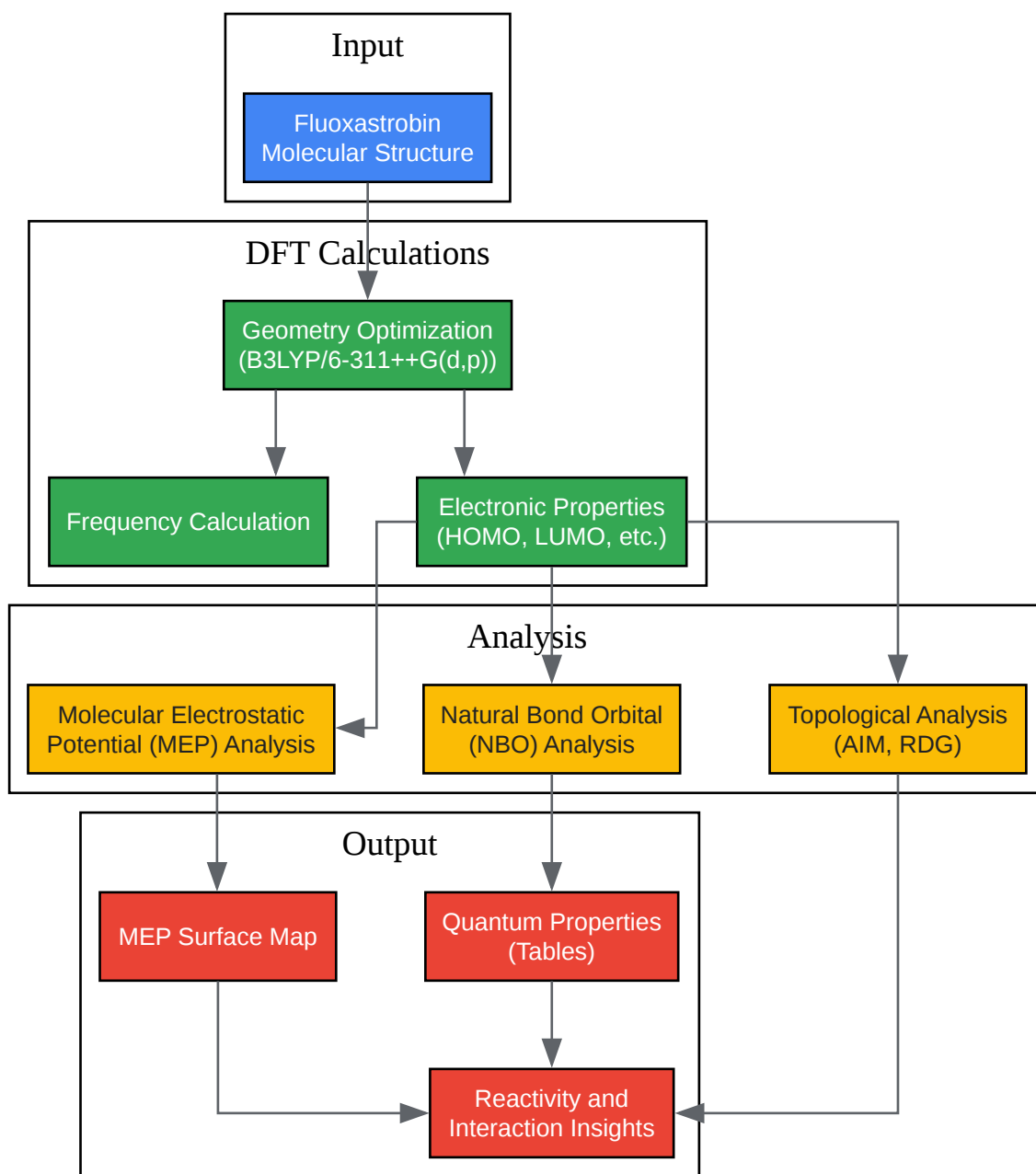
Table 5: Frontier Molecular Orbital Energies and Related Properties of **Fluoxastrobin**

Property	Value
HOMO Energy (eV)	Value
LUMO Energy (eV)	Value
HOMO-LUMO Energy Gap (eV)	Value
Ionization Potential (eV)	Value
Electron Affinity (eV)	Value
Electronegativity (χ)	Value
Chemical Hardness (η)	Value
Chemical Softness (S)	Value

| Electrophilicity Index (ω) | Value |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational analysis of **Fluoxastrobin**'s quantum properties and molecular electrostatic potential.



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